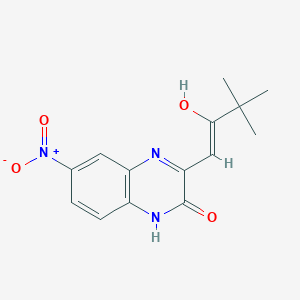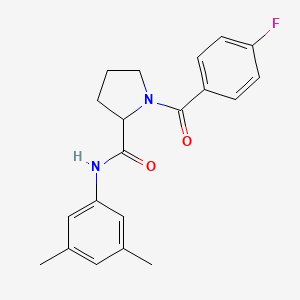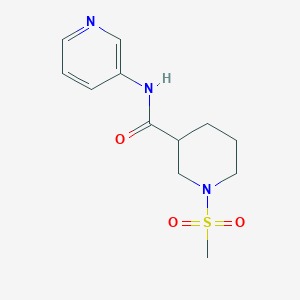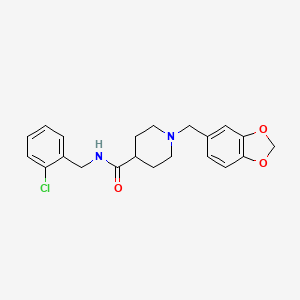
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most promising areas of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, there is also potential for the development of new neuroprotective agents based on this compound, which could have significant implications for the treatment of neurodegenerative diseases.
合成法
Several methods have been developed for the synthesis of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most commonly used methods involves the reaction of 2-nitroaniline with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then subjected to a series of reactions with various reagents to obtain the final product.
科学的研究の応用
The compound 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)12(18)7-11-13(19)16-9-5-4-8(17(20)21)6-10(9)15-11/h4-7,18H,1-3H3,(H,16,19)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHRYHQFKJSIY-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)

methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)


![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)